molecular formula C26H29N3O2S B289385 N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide

N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide

Número de catálogo B289385
Peso molecular: 447.6 g/mol
Clave InChI: ANSSEJLJGGQVBU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component of the B-cell receptor signaling pathway. In

Mecanismo De Acción

N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide selectively inhibits BTK, which is a key component of the B-cell receptor signaling pathway. BTK is involved in the activation of various downstream signaling pathways, including the NF-κB and PI3K/Akt pathways, which are important for the survival and proliferation of cancer cells. By inhibiting BTK, N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide can block these signaling pathways, leading to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide has been shown to have potent antitumor activity in preclinical studies, both in vitro and in vivo. N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. In addition, N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide has been shown to be well-tolerated in animal studies, with no significant toxicities observed.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide is its selectivity for BTK, which reduces the risk of off-target effects. N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide also has good pharmacokinetic properties, which makes it suitable for oral administration. However, one of the limitations of N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide is its relatively low solubility, which can make it difficult to formulate for in vivo studies.

Direcciones Futuras

There are several potential future directions for the research and development of N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide. One area of interest is the use of N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide in combination with other anticancer agents, such as immune checkpoint inhibitors and CAR-T cell therapies. Another area of interest is the development of more potent and selective BTK inhibitors, which could potentially have even greater antitumor activity. Finally, the use of N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide in the treatment of other diseases, such as autoimmune disorders, is also an area of potential future research.
In conclusion, N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide is a promising small molecule inhibitor that has shown potent antitumor activity in preclinical studies. Its selectivity for BTK and good pharmacokinetic properties make it a promising candidate for the treatment of various types of cancer. Future research will be needed to fully explore the potential of N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide and to develop more effective treatments for cancer and other diseases.

Métodos De Síntesis

The synthesis of N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide involves several steps, including the preparation of the starting materials, the formation of the benzothiophene ring system, and the introduction of the isonicotinamide group. The final product is obtained through a purification process, which includes crystallization and recrystallization.

Aplicaciones Científicas De Investigación

N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide has been extensively studied for its potential use in the treatment of cancer. Preclinical studies have shown that N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide has potent antitumor activity against various types of cancer, including lymphoma, leukemia, and multiple myeloma. N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide has also been shown to have synergistic effects when used in combination with other anticancer agents, such as ibrutinib and venetoclax.

Propiedades

Fórmula molecular

C26H29N3O2S

Peso molecular

447.6 g/mol

Nombre IUPAC

N-[6-tert-butyl-3-[(2-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C26H29N3O2S/c1-16-7-5-6-8-20(16)28-24(31)22-19-10-9-18(26(2,3)4)15-21(19)32-25(22)29-23(30)17-11-13-27-14-12-17/h5-8,11-14,18H,9-10,15H2,1-4H3,(H,28,31)(H,29,30)

Clave InChI

ANSSEJLJGGQVBU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CC=NC=C4

SMILES canónico

CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CC=NC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.